2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034297-65-7
VCID: VC4511081
InChI: InChI=1S/C21H20N6O/c1-25-11-16(10-22-25)18-13-26(12-15-6-2-3-7-17(15)18)21(28)14-27-20-9-5-4-8-19(20)23-24-27/h2-11,18H,12-14H2,1H3
SMILES: CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CN4C5=CC=CC=C5N=N4
Molecular Formula: C21H20N6O
Molecular Weight: 372.432

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

CAS No.: 2034297-65-7

Cat. No.: VC4511081

Molecular Formula: C21H20N6O

Molecular Weight: 372.432

* For research use only. Not for human or veterinary use.

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone - 2034297-65-7

Specification

CAS No. 2034297-65-7
Molecular Formula C21H20N6O
Molecular Weight 372.432
IUPAC Name 2-(benzotriazol-1-yl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Standard InChI InChI=1S/C21H20N6O/c1-25-11-16(10-22-25)18-13-26(12-15-6-2-3-7-17(15)18)21(28)14-27-20-9-5-4-8-19(20)23-24-27/h2-11,18H,12-14H2,1H3
Standard InChI Key CYUMSWQCEKBCKF-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CN4C5=CC=CC=C5N=N4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • A 1H-benzo[d] triazole group, known for its stability and role in corrosion inhibition and drug design.

  • A 3,4-dihydroisoquinoline core, a privileged scaffold in alkaloid-derived therapeutics.

  • A 1-methyl-1H-pyrazol-4-yl substituent, frequently employed to modulate pharmacokinetic properties.

The ethanone linker (C=O\text{C=O}) bridges the benzo-triazole and dihydroisoquinoline moieties, while the pyrazole group extends from the isoquinoline’s nitrogen atom. This arrangement confers both rigidity and functional versatility, as evidenced by the SMILES string:
Cn1cc(C2CN(C(=O)Cn3nnc4ccccc43)Cc3ccccc32)cn1 .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC21H20N6O\text{C}_{21}\text{H}_{20}\text{N}_{6}\text{O}
Molecular Weight372.4 g/mol
SMILESCn1cc(C2CN(C(=O)Cn3nnc4ccccc43)Cc3ccccc32)cn1
CAS Registry Number2034297-65-7

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis likely proceeds through a multi-step sequence involving:

  • Construction of the 3,4-dihydroisoquinoline core: Achievable via Bischler-Napieralski cyclization or palladium-catalyzed C–H activation.

  • Introduction of the pyrazole substituent: Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Ethanone bridge formation: Friedel-Crafts acylation or nucleophilic acyl substitution.

1-(1-Methyl-1H-Pyrazol-4-yl)Ethanone

This precursor (CAS: 37687-18-6) is synthesized via oxidation of 1-(1-methyl-1H-pyrazol-4-yl)ethanol using manganese(IV) oxide in dichloromethane, yielding 91% product . Subsequent bromination with pyridinium tribromide produces 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (89% yield), a critical electrophile for cross-coupling .

Table 2: Synthesis of Pyrazole-Containing Intermediate

StepReactionConditionsYield
1Oxidation of alcoholMnO₂, CH₂Cl₂, 0–20°C, 14h91%
2BrominationPyHBr₃, CH₂Cl₂/EtOH, rt, 3h89%

Final Assembly

While explicit details for the target compound’s synthesis are unavailable, analogous protocols suggest:

  • Coupling the brominated pyrazole with a preformed dihydroisoquinoline-benzo-triazole intermediate via Buchwald-Hartwig amination.

  • Purification through column chromatography or recrystallization to achieve pharmaceutical-grade purity .

Physicochemical Properties

Stability and Solubility

Benzo-triazole derivatives typically exhibit:

  • Moderate aqueous solubility due to hydrogen-bonding capacity (logP2.5\log P \approx 2.5).

  • Stability under ambient conditions, though photo-degradation may occur in UV light .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • Pyrazole methyl singlet at δ\delta 3.94 ppm.

    • Dihydroisoquinoline aromatic protons at δ\delta 7.2–7.9 ppm .

  • ESI-MS: Predicted m/zm/z 373.4 for [M+H]⁺ .

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